molecular formula C9H8Cl2O B1505319 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL CAS No. 53051-15-3

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL

Cat. No.: B1505319
CAS No.: 53051-15-3
M. Wt: 203.06 g/mol
InChI Key: ZGSFYISZVPKYRO-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL is a chlorinated organic compound belonging to the class of indenols This compound is characterized by the presence of two chlorine atoms and a hydroxyl group on the indene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL typically involves the chlorination of indene followed by hydroxylation. One common synthetic route is the chlorination of indene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting dichloroindene is then subjected to hydroxylation using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce partially or fully reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted indenols.

Scientific Research Applications

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds and intermediates.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL is structurally similar to other indenols and chlorinated indenes. Some similar compounds include:

  • 4,6-Dichloro-2,3-dihydro-1H-inden-1-OL: This compound differs in the position of the chlorine atoms on the indene ring.

  • 4,7-Dichloro-2,3-dihydro-1H-inden-1-one: This compound has a ketone group instead of a hydroxyl group.

Properties

IUPAC Name

4,7-dichloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFYISZVPKYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702297
Record name 4,7-Dichloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53051-15-3
Record name 4,7-Dichloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dichloro-2,3-dihydro-1H-inden-1-OL
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4,7-Dichloro-2,3-dihydro-1H-inden-1-OL

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